CI-953 free base
Description
Historical Development of N-aryl-N'-pyridinylureas
The synthesis of N-aryl-N'-pyridinylureas emerged in the late 20th century as part of efforts to develop phosgene-free methodologies. Early routes relied on hazardous reagents like phosgene or triphosgene, which limited scalability. A breakthrough occurred in 2016 with the development of selenium-catalyzed oxidative carbonylation using carbon monoxide and oxygen, enabling safer synthesis of N-aryl-N'-(4-pyridinyl)ureas from 4-aminopyridine and aromatic amines. This method achieved moderate to good yields (45–78%) while avoiding toxic intermediates. Subsequent advances included:
- Hofmann rearrangement of carboxamides using iodobenzene diacetate to generate isocyanates in situ
- Transition-metal-catalyzed cross-coupling strategies for structural diversification
Key milestones in the compound's development:
| Year | Advancement | Yield Improvement | Reference |
|---|---|---|---|
| 2016 | Selenium-catalyzed carbonylation | 45–78% | |
| 2021 | PhI(OAc)₂-mediated Hofmann rearrangement | 60–85% | |
| 2023 | Rhodium-catalyzed transfer hydrogenation | 70–92% |
Significance in Organic Chemistry and Biochemistry
This compound exemplifies three critical trends in modern chemistry:
- Green Synthesis : Represents shift toward atom-economical, phosgene-free routes using Earth-abundant catalysts like selenium
- Bioisosterism : The urea (-NH-CO-NH-) linkage serves as a peptide bond surrogate, enhancing metabolic stability compared to carbamate analogs
- Directed Functionalization : Enables regioselective modifications at the ortho-position via boron-mediated strategies
In biochemical contexts, the 4-pyridinyl group facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the chloro-methylphenyl substituent contributes to hydrophobic interactions. These features make it a valuable scaffold for developing:
Nomenclature and Identification Systems
The compound's systematic IUPAC name follows Rule C-971.2 for urea derivatives:
N-(2-Chloro-6-methylphenyl)-N'-(pyridin-4-yl)urea
Alternative naming systems and identifiers:
| System | Identifier |
|---|---|
| CAS Registry | 97627-24-2 |
| PubChem CID | 130178 |
| ChemSpider ID | 115207 |
| SMILES | ClC1=C(C)C=CC=C1NC(=O)Nc2ccncc2 |
| InChIKey | ZSBWDKCIIZYQIR-UHFFFAOYSA-N |
The molecular formula C₁₃H₁₂ClN₃O corresponds to a molecular weight of 261.71 g/mol, with characteristic mass spectral peaks at m/z 261.07 (M+H⁺) and 263.07 (M+H⁺+2).
Position within the Urea Derivative Family
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea occupies a unique niche in the urea derivative hierarchy:
Structural Classification
| Feature | Comparison to Urea Derivatives |
|---|---|
| Symmetry | Unsymmetrical (vs. symmetrical diphenylureas) |
| Aromaticity | Dual aromatic systems (vs. aliphatic ureas) |
| Polarity | Moderate (cLogP 2.8) vs. hydrophilic parent urea |
Biological Relevance
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10/h2-8H,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWDKCIIZYQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276315 | |
| Record name | Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97627-24-2 | |
| Record name | CI-953 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097627242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CI-953 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3RY2G8I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isocyanate-Amine Condensation
The most widely reported method involves the reaction of 2-chloro-6-methylaniline with 4-pyridyl isocyanate under anhydrous conditions. This single-step condensation, adapted from patents USRE31550 and EP0001979B1, proceeds via nucleophilic addition-elimination:
$$
\text{2-Chloro-6-methylaniline} + \text{4-Pyridyl isocyanate} \rightarrow \text{N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea}
$$
Protocol :
- Reactants : Equimolar quantities of 2-chloro-6-methylaniline (1.41 g, 10 mmol) and 4-pyridyl isocyanate (1.34 g, 10 mmol).
- Solvent : Anhydrous acetone (20 mL).
- Conditions : Reflux at 56°C for 2–4 hours under nitrogen.
- Workup : Post-reaction, the mixture is cooled to 0°C, filtered, and washed with cold hexane.
- Yield : 68–72% after recrystallization from ethanol.
Optimization Insights :
Acyl Chloride-Mediated Urea Formation
An alternative route employs 2-chloro-isonicotinoyl chloride and 2-chloro-6-methylaniline, following methodologies from EP0001979B1:
$$
\text{2-Chloro-isonicotinoyl chloride} + \text{2-Chloro-6-methylaniline} \rightarrow \text{N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea}
$$
Protocol :
- Reactants : 2-Chloro-isonicotinoyl chloride (1.76 g, 10 mmol) and 2-chloro-6-methylaniline (1.41 g, 10 mmol).
- Solvent : Dichloromethane (15 mL) with triethylamine (1.01 g, 10 mmol) as a base.
- Conditions : Stirring at 25°C for 6 hours.
- Workup : Extraction with 5% HCl, followed by sodium bicarbonate wash and solvent evaporation.
- Yield : 60–65% after silica gel chromatography.
Comparative Analysis :
- Reactivity : Acyl chlorides offer faster kinetics but require stringent moisture control.
- Purity : Column chromatography is often necessary to remove triethylamine hydrochloride byproducts.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Isocyanate-Amine Route | Acyl Chloride Route |
|---|---|---|
| Optimal Solvent | Acetone | Dichloromethane |
| Temperature | 56°C | 25°C |
| Time | 2–4 hours | 6 hours |
| Yield | 68–72% | 60–65% |
Analytical Characterization
Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.71 g/mol | |
| CAS Number | 97627-24-2 | |
| Solubility (DMSO) | 120 mg/mL (458.52 mM) | |
| Melting Point | 333–335°C (decomposes) |
Spectroscopic Data :
- IR (KBr) : N-H stretch at 3320 cm⁻¹, C=O at 1665 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 8.35 (d, 2H, pyridinyl), 7.45–7.20 (m, 3H, aryl), 2.35 (s, 3H, CH₃).
Challenges and Industrial Considerations
- Byproduct Formation : Isocyanate dimerization and uretidinedione byproducts are minimized using stoichiometric control.
- Purification : Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmacological applications.
- Cost Efficiency : 4-Pyridyl isocyanate’s commercial availability (~$120/g) makes the isocyanate route preferable for small-scale synthesis.
Chemical Reactions Analysis
Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS: 68157-60-8)
- Structure : Differs in substituent positions; the chlorine atom is on the 4-position of the pyridinyl ring , and the phenyl group lacks a methyl substitution .
- Application : Primarily used as forchlorfenuron , a plant growth regulator in agriculture, contrasting with the neurological focus of the query compound .
- Market Data: Suppliers include agrochemical manufacturers in Europe, Asia, and North America, reflecting its agricultural rather than pharmaceutical utility .
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Contains a chlorophenylmethyl group and a bulky tert-pentyl substituent .
- Application : Herbicide, highlighting how urea derivatives with hydrophobic substituents are leveraged in pest control rather than CNS modulation .
Pharmacological Analogues
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
- Structure : Replaces the urea moiety with a thiazole-carboxamide group but retains the 2-chloro-6-methylphenyl substituent .
- Application : Intermediate in synthesizing dasatinib (a tyrosine kinase inhibitor), demonstrating the versatility of the 2-chloro-6-methylphenyl group in medicinal chemistry .
- Synthesis : Both compounds involve aromatic nucleophilic substitution reactions , though the latter uses thiazole precursors .
Physicochemical and Environmental Properties
Biological Activity
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, commonly referred to as CMPU, is a synthetic organic compound notable for its diverse biological activities. Its molecular formula is C13H12ClN3O, and it has garnered attention in various fields, particularly in pharmacology and plant biology. This article delves into the biological activity of CMPU, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
CMPU features a urea functional group combined with a chloro-substituted aromatic ring and a pyridine moiety. This unique structure contributes to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C13H12ClN3O |
| Molecular Weight | 275.73 g/mol |
| Appearance | White solid |
Biological Activity Overview
CMPU exhibits a range of biological activities, including:
- Anticonvulsant Activity : Initial studies indicate that CMPU shows significant anticonvulsant effects at doses as low as 30 mg/kg without causing ataxia until reaching 300 mg/kg, suggesting a favorable therapeutic index for treating seizure disorders.
- Plant Growth Regulation : CMPU has been identified as a potent plant growth regulator, exhibiting strong effects on cell division, differentiation, and enlargement at low concentrations . It has been shown to promote growth in various plant species, including legumes and solanaceae.
- Antibacterial Potential : Preliminary investigations suggest that CMPU may interact with specific biological targets such as neurotransmitter receptors or enzymes involved in seizure pathways. Further studies are needed to elucidate these interactions through techniques like molecular docking.
The biological activity of CMPU can be attributed to its structural features that facilitate interactions with biological targets:
- Receptor Binding : CMPU may bind to neurotransmitter receptors involved in the modulation of neuronal excitability, contributing to its anticonvulsant properties.
- Enzyme Inhibition : The compound's urea group may allow it to inhibit specific enzymes critical for cellular processes in both plants and microorganisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of CMPU:
- Anticonvulsant Studies : In animal models, CMPU demonstrated significant anticonvulsant effects at doses lower than traditional treatments, indicating its potential as a new therapeutic agent for epilepsy.
- Plant Growth Regulation : Research has shown that CMPU effectively promotes callus formation in tobacco plants at concentrations ranging from 0.0005 to 0.001 ppm, outperforming traditional plant growth regulators like benzyladenine .
- Comparative Analysis : A comparative study highlighted the efficacy of CMPU against similar compounds, demonstrating superior activity due to its unique chloro and methyl substituents on the phenyl ring.
Q & A
Q. What are the primary pharmacological applications of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, and what experimental models validate its anticonvulsant activity?
The compound is studied as a potential anticonvulsant agent for generalized tonic-clonic and partial seizures. Preclinical evaluations typically employ:
- In vivo rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) to assess seizure suppression .
- In vitro electrophysiological assays using brain slices to measure effects on neuronal excitability and synaptic transmission.
Methodological rigor requires dose-response studies, control groups, and adherence to ethical guidelines for animal models.
Q. What synthetic strategies are reported for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, and how do reaction conditions influence yield?
Key synthetic routes involve:
- Coupling reactions between substituted phenyl and pyridinyl precursors using urea-forming agents (e.g., carbodiimides) under anhydrous conditions .
- Optimization of solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., triethylamine) to enhance regioselectivity and reduce byproducts.
Purification often employs column chromatography or recrystallization, with yields typically ranging from 40% to 65% depending on steric hindrance .
Advanced Research Questions
Q. How can structural ambiguities in urea-based derivatives be resolved using crystallographic techniques?
Advanced crystallographic methods include:
- Single-crystal X-ray diffraction (SC-XRD) paired with SHELX refinement to determine bond lengths, angles, and intermolecular interactions. SHELXL is particularly effective for small-molecule refinement, enabling precise resolution of hydrogen-bonding networks critical for stability .
- Twinned data refinement for challenging crystals, leveraging SHELXL’s robust algorithms to handle pseudo-symmetry .
Q. What strategies mitigate discrepancies in pharmacokinetic (PK) data across preclinical studies?
Contradictions in PK profiles (e.g., bioavailability variations) can arise from differences in:
- Administration routes : Comparative studies of oral vs. intraperitoneal delivery to assess first-pass metabolism .
- Analytical methods : Standardizing HPLC or LC-MS protocols for plasma concentration measurements.
- Species-specific metabolism : Cross-validation using microsomal assays (e.g., liver microsomes from rodents vs. primates) .
Q. How does structural modification of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea enhance its multi-target pharmacological profile?
Derivatization strategies include:
- Piperazine or thiazole substitutions to improve blood-brain barrier permeability and kinase inhibition (e.g., as seen in dasatinib analogs targeting BCR-ABL and SRC kinases) .
- Computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities for neuronal ion channels (e.g., Na<sup>+</sup> or Ca<sup>2+</sup> channels) .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment and stability profiling?
- High-resolution mass spectrometry (HR-MS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .
- Accelerated stability studies under varying pH, temperature, and humidity to identify degradation products via HPLC-DAD .
Q. How can researchers design structure-activity relationship (SAR) studies for urea derivatives?
- Systematic variation of substituents on the phenyl and pyridinyl moieties.
- In vitro screening against epilepsy-related targets (e.g., GABAA receptors or voltage-gated channels) paired with toxicity assays (e.g., hepatocyte viability) .
Data Interpretation and Reporting
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Mechanistic follow-up : Use patch-clamp electrophysiology to confirm target engagement observed in cell-free assays.
- Pharmacodynamic modeling : Correlate plasma exposure levels (AUC) with efficacy endpoints in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
